molecular formula C20H20N2O3 B5675154 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B5675154
M. Wt: 336.4 g/mol
InChI Key: VLBQWFZKQNEMRT-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a dihydroperimidine derivative characterized by a naphthalene-fused dihydropyrimidine core substituted with a 2,4,6-trimethoxyphenyl group. The 2,4,6-trimethoxyphenyl substituent introduces strong electron-donating methoxy groups, which influence electronic distribution, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-23-13-10-16(24-2)19(17(11-13)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)18(12)14/h4-11,20-22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBQWFZKQNEMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325468
Record name 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

315230-91-2
Record name 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable amine under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the perimidine ring system. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and catalysts may vary based on cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted perimidine derivatives.

Scientific Research Applications

2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It finds applications in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its methoxy groups may also play a role in modulating its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine, highlighting differences in substituents, synthetic routes, computational data, and biological activities:

Compound Substituent(s) Synthesis Key Findings Reference
This compound 2,4,6-Trimethoxyphenyl Likely via condensation of 1,8-naphthalenediamine and 2,4,6-trimethoxybenzaldehyde. Exhibits herbicidal activity against Brassica napus (rape) but weak activity against Echinochloa crus-galli (barnyard grass) .
2-(p-Tolyl)-2,3-dihydro-1H-perimidine (TDHP) 4-Methylphenyl Synthesized from 1,8-naphthalenediamine and 4-methylbenzaldehyde under green conditions. DFT studies (B3LYP/6-311G(d,p)) revealed a planar geometry, high dipole moment (4.92 D), and HOMO-LUMO gap of 3.86 eV .
2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine (MPDP) Thiophen-2-yl Synthesized and characterized via FT-IR, NMR, and X-ray crystallography. Molecular docking suggested enzyme inhibitor activity; DFT calculations showed a HOMO-LUMO gap of 4.01 eV .
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine 1H-Imidazol-2-yl Synthesized via cyclocondensation; solid-state characterization included XRD and DFT. Exhibited anticancer activity in preliminary studies; imidazole moiety enhances metal-binding potential .
TDPN (Naphthochalcone derivative) 2,4,6-Trimethoxyphenyl (non-perimidine) Derived from naphthochalcone scaffold. Promoted keratinocyte migration and wound healing, highlighting the bioactivity of the 2,4,6-trimethoxyphenyl group .

Structural and Electronic Differences

  • Substituent Effects: The 2,4,6-trimethoxyphenyl group in the target compound provides strong electron-donating effects, increasing electron density on the perimidine core. This contrasts with the electron-withdrawing thiophene in MPDP and the neutral methyl group in TDHP.
  • HOMO-LUMO Gaps :

    • TDHP : 3.86 eV
    • MPDP : 4.01 eV
    • 2,4,6-Trimethoxyphenyl analog : Expected to have a lower HOMO-LUMO gap due to electron-donating methoxy groups, though computational data is lacking in the evidence.

Biological Activity

2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique perimidine structure and methoxy substitutions, has garnered attention for its possible applications as an antimicrobial and anticancer agent.

  • Molecular Formula : C20_{20}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 336.4 g/mol
  • InChI : InChI=1S/C20H20N2O3/c1-23-13-10-16(24-2)19(17(11-13)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)18(12)14/h4-11,20-22H,1-3H3.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions. Common reagents include hydrochloric acid or sodium hydroxide as catalysts, with solvents such as ethanol or methanol being used to facilitate the reaction.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within biological systems. The presence of methoxy groups may enhance its reactivity and affinity for specific enzymes or receptors. Preliminary studies suggest that it may act as a ligand, influencing biochemical pathways critical for cellular function.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli8.33 - 23.15 µM
Bacillus subtilis4.69 - 22.9 µM
Candida albicans16.69 - 78.23 µM

These results highlight its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. It has been reported to induce apoptosis in cancer cell lines through mechanisms that may involve the inhibition of anti-apoptotic proteins and modulation of signaling pathways related to cell survival and proliferation .

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines (e.g., A549 lung cancer cells). The study found that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability and increased markers of apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Research indicates that modifications to the methoxy groups or the perimidine core can enhance or diminish its biological efficacy. For example, compounds with electron-donating groups at specific positions on the phenyl ring exhibited improved inhibitory activity against cholinesterases compared to those with electron-withdrawing groups .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 1,8-diaminonaphthalene and aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) under acidic or catalytic conditions. For example, solvent-free protocols using nano-γ-Al2O3/BFn catalysts yield high purity products, while imidazolium chloride additives enhance reaction efficiency in DMF derivatives . Catalyst-free, eco-friendly methods in aqueous media are also reported, reducing environmental impact .

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include dihedral angles between aromatic systems (e.g., 10.04° for trimethoxyphenyl groups) and intermolecular interactions like N–H⋯N hydrogen bonds forming inversion dimers. Crystallographic software (e.g., SHELXT) refines data, with R-factors <0.05 indicating high precision .

Q. What in vitro assays are used to assess its pharmacological activity?

  • Methodological Answer : Cyclooxygenase (COX-II) inhibition assays are standard for anti-inflammatory potential, comparing IC₅₀ values to reference drugs like naproxen. Antimicrobial activity is evaluated via broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi. Dose-response curves and selectivity indices validate therapeutic windows .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction design of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying transition states and energy barriers. Reaction path search algorithms (e.g., artificial force-induced reaction) predict optimal conditions, while molecular dynamics simulations assess solvent effects. These methods reduce experimental trial-and-error by >50% .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. XRD results)?

  • Methodological Answer : Multi-technique validation is critical. For instance, conflicting NOESY correlations and XRD-derived conformers are reconciled using density functional theory (DFT) to simulate NMR chemical shifts. High-resolution mass spectrometry (HRMS) and IR spectroscopy further cross-validate molecular identity .

Q. What catalytic systems improve reaction efficiency and enantioselectivity?

  • Methodological Answer : Heterogeneous catalysts like Fe₃O4-supported nano-γ-Al2O3/BFn enhance recyclability (>5 cycles without activity loss). Chiral auxiliaries or organocatalysts (e.g., L-proline derivatives) can induce enantioselectivity, monitored via HPLC with chiral columns. Kinetic studies (e.g., Eyring plots) quantify catalytic turnover .

Q. How do substituent effects on the trimethoxyphenyl group influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies systematically vary methoxy positions (e.g., 2,4,6- vs. 3,4,5-trimethoxy). Molecular docking (e.g., AutoDock Vina) predicts binding affinities to COX-II or microbial enzyme active sites. Free-energy perturbation (FEP) calculations quantify substituent contributions to binding .

Q. What purification strategies address low yields or impurities in large-scale synthesis?

  • Methodological Answer : Flash chromatography (silica gel, hexane/EtOAc gradients) isolates the target compound from byproducts like unreacted diaminonaphthalene. Recrystallization in methanol/water mixtures improves purity (>98% by HPLC). Process intensification via microreactors minimizes side reactions .

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